molecular formula C24H20N4O4 B12186520 N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12186520
M. Wt: 428.4 g/mol
InChI Key: AHIMRKMSSGQKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core. Key structural attributes include:

  • Position 3: A 3-methoxyphenyl group, providing electron-donating and hydrophobic properties.
  • Molecular Formula: C24H20N4O4 (molecular weight: 428.4 g/mol) .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H20N4O4/c1-15(29)26-17-7-9-18(10-8-17)27-23(30)16-6-11-21-22(12-16)25-14-28(24(21)31)19-4-3-5-20(13-19)32-2/h3-14H,1-2H3,(H,26,29)(H,27,30)

InChI Key

AHIMRKMSSGQKET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminoterephthalic Acid Derivatives

The 4-oxo-3,4-dihydroquinazoline core is synthesized via cyclization of 2-aminoterephthalic acid monoester (16 ). Treatment with thionyl chloride generates the acid chloride, which reacts with ammonium isothiocyanate to form intermediate 17 (Scheme 2). Spontaneous ring closure under basic conditions yields the quinazolinone scaffold.

Reaction Conditions :

  • Reagent : Thionyl chloride (2 eq), ammonium isothiocyanate (1.2 eq)

  • Solvent : Dichloromethane, 0°C → room temperature

  • Yield : 78–84%

Alternative Routes via Anthranilamide

Anthranilamide (21 ) reacts with diethyl oxalate under acidic conditions to form 2-carboethoxyquinazolin-4(3H)-one (23 ), though this route shows lower regioselectivity for subsequent substitutions (yield: 65%).

Introduction of 3-(3-Methoxyphenyl) Group

Alkylation of Quinazolinone Intermediate

Intermediate 17 undergoes alkylation with 3-methoxybenzyl bromide to install the 3-aryl group. Sodium hydroxide facilitates simultaneous hydrolysis and alkylation, producing 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (22 ).

Optimized Protocol :

  • Alkylating Agent : 3-Methoxybenzyl bromide (1.5 eq)

  • Base : NaOH (2 eq) in methanol/water (4:1)

  • Temperature : Reflux, 6 hours

  • Yield : 89%

Characterization of Intermediate 22

1H NMR (DMSO-d6) : δ 8.18 (d, J = 8.4 Hz, 1H), 7.96 (dd, J = 8.4, 1.6 Hz, 1H), 7.65–7.70 (m, 4H), 4.52 (s, 2H).

Synthesis of 7-Carboxamide Derivative

Activation of Carboxylic Acid

Intermediate 22 is treated with thionyl chloride to form the acyl chloride, which reacts with 4-acetamidoaniline in dichloromethane using triethylamine as a base.

Stepwise Procedure :

  • Acyl Chloride Formation :

    • Reagent : SOCl2 (3 eq)

    • Conditions : Reflux, 3 hours

    • Conversion : >95%

  • Amidation :

    • Amine : 4-Acetamidoaniline (1.1 eq)

    • Base : Et3N (2.5 eq)

    • Solvent : DCM, room temperature, 4 hours

    • Yield : 86%

Purification and Analysis

Crude product is purified via recrystallization (ethyl acetate/petroleum ether) to afford the target compound with ≥98% HPLC purity.

13C NMR (DMSO-d6) : δ 166.48 (C=O), 157.80 (quinazolinone C4=O), 142.33 (aromatic C).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Citation
CyclocondensationAlkylation of 17 8995
Anthranilamide RouteDiethyl oxalate cyclization6588
Direct AmidationSOCl2-mediated activation8698

The cyclocondensation route outperforms alternatives in yield and regioselectivity, making it the preferred industrial-scale method.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., NaH) and polar aprotic solvents (DMF), enhancing N3-alkylation to >90% selectivity.

Hydrolysis Control

Selective ester hydrolysis at position 7 is achieved using trimethylchlorosilane in methanol, preserving the methyl ester at position 4 until the final step.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) confirm reproducibility:

  • Total Yield : 72% over 5 steps

  • Purity : 97.5% (ICH Q3A compliant)

  • Cost Efficiency : $12,000/kg (raw materials)

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anti-cancer properties. N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promise in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound's mechanism is thought to involve the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis in malignant cells.
  • Case Studies : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

Anti-Inflammatory Properties

In addition to its anti-cancer potential, this compound has been evaluated for its anti-inflammatory effects.

  • Experimental Findings : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Acetamido groupEnhances solubility and bioavailability
Methoxy substitutionIncreases potency against certain cancer types
Quinazoline coreEssential for biological activity

These SAR studies guide the design of more potent analogs with improved efficacy and reduced side effects.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : Utilizing condensation reactions between appropriate aromatic amines and carbonyl compounds.
  • Acetylation : Introducing the acetylamino group to enhance pharmacological properties.
  • Final Purification : Employing chromatographic techniques to obtain pure compounds for biological testing.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxy vs. 2-Methoxy Substituents

The compound N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144469-69-1) is a positional isomer of the target compound, differing only in the methoxy group’s placement (2- vs. 3-methoxy) .

Property Target Compound (3-Methoxy) 2-Methoxy Analog
Molecular Formula C24H20N4O4 C24H20N4O4
Molecular Weight 428.4 g/mol 428.4 g/mol
Key Structural Feature 3-Methoxyphenyl 2-Methoxyphenyl

Implications :

  • The 3-methoxy group may enhance hydrophobic interactions in enzyme active sites due to its spatial orientation.

Halogenation and Carboxamide Substitutions

3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1190260-11-7) introduces a chlorine atom and a 2-hydroxyethyl group :

Property Target Compound 3-Chloro-4-Methoxy Analog
Molecular Formula C24H20N4O4 C18H16ClN3O4
Molecular Weight 428.4 g/mol 373.8 g/mol
Substituents 3-Methoxyphenyl, N-[4-(acetylamino)phenyl] 3-Chloro-4-methoxyphenyl, N-(2-hydroxyethyl)

Implications :

  • The 2-hydroxyethyl group enhances solubility, addressing a limitation of the target compound’s lipophilic acetylamino phenyl group .

Heterocyclic and Fluorinated Derivatives

4-Oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide (CAS 1190256-17-7) features a thiazole ring and trifluoromethyl group :

Property Target Compound Thiazole-Trifluoromethyl Analog
Molecular Formula C24H20N4O4 C19H11F3N4O2S
Molecular Weight 428.4 g/mol 416.4 g/mol
Substituents 3-Methoxyphenyl, N-[4-(acetylamino)phenyl] 3-Trifluoromethylphenyl, N-(1,3-thiazol-2-yl)

Implications :

  • The trifluoromethyl group increases lipophilicity and metabolic stability.

Ester vs. Carboxamide Functional Groups

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5) replaces the carboxamide with an ester :

Property Target Compound Ester Analog
Molecular Formula C24H20N4O4 C23H17ClN2O3S
Functional Group Carboxamide Methyl Ester
Key Feature Metabolic stability Susceptible to hydrolysis

Implications :

  • The carboxamide group in the target compound confers greater metabolic stability compared to esters, which are prone to enzymatic hydrolysis .

Biological Activity

N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features—such as the acetylamino group and the methoxyphenyl moiety—contribute to its diverse pharmacological properties.

Chemical Characteristics

The molecular formula of this compound is C24H20N4O4, with a molecular weight of 428.4 g/mol. The compound's structure includes:

  • Acetylamino group : Enhances solubility and bioavailability.
  • Methoxyphenyl moiety : Potentially increases interaction with biological targets.
  • Dihydroquinazoline core : Known for various biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can act as potent inhibitors of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Quinazolines are recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against bacterial and fungal strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells.
Antimicrobial ActivityInhibited growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Anti-inflammatory ActivityShowed reduction in TNF-alpha production in LPS-stimulated cells.

The mechanism of action for this compound appears to involve:

  • Inhibition of Kinases : Similar quinazoline derivatives have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways, which is crucial for anticancer activity .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.